(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide
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Overview
Description
(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide is an organic compound that belongs to the class of sulfonyl imines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and possibly ionic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other benzamide derivatives, it may potentially affect pathways involving enzymes such as cytochrome p450s, which are known to metabolize a wide range of xenobiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Like many other benzamide derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other benzamide derivatives, it may potentially have anti-inflammatory, analgesic, or antipyretic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH values could potentially affect the ionization state of the compound, thereby influencing its absorption and distribution. Similarly, high temperatures could potentially accelerate its metabolism, while the presence of other molecules could lead to drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide typically involves the following steps:
Formation of the imine: This can be achieved by reacting an amine with a sulfonyl chloride in the presence of a base.
N-methylation: The imine can then be methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(phenylsulfonyl)benzamide
- N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)aniline
- N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)phenylamine
Uniqueness
(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to similar compounds. Its combination of sulfonyl, imine, and benzamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23(21(24)18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-27(25,26)19-15-9-4-10-16-19/h2-16H,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOJWBHLCUSLIG-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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